molecular formula C19H15N3O4S B2890336 (E)-N'-(BENZENESULFONYL)-N-(4-NITROPHENYL)BENZENECARBOXIMIDAMIDE CAS No. 31789-95-4

(E)-N'-(BENZENESULFONYL)-N-(4-NITROPHENYL)BENZENECARBOXIMIDAMIDE

Cat. No.: B2890336
CAS No.: 31789-95-4
M. Wt: 381.41
InChI Key: TVAYDYDQSCEIAL-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential use as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound can be utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 4-nitroaniline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently reacted with benzenecarboximidoyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields the corresponding aniline derivative, while nucleophilic substitution of the benzenesulfonyl group results in new sulfonamide compounds.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of the benzenesulfonyl and nitrophenyl groups may influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N’-(benzenesulfonyl)-N-(4-aminophenyl)benzenecarboximidamide: Similar structure but with an amino group instead of a nitro group.

    N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide is unique due to the presence of both benzenesulfonyl and nitrophenyl groups, which confer distinct chemical properties and potential applications. The nitro group, in particular, can undergo various chemical transformations, making the compound versatile for synthetic and research purposes.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-22(24)17-13-11-16(12-14-17)20-19(15-7-3-1-4-8-15)21-27(25,26)18-9-5-2-6-10-18/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAYDYDQSCEIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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